Product packaging for Benzenethiol, 4-(phenylethynyl)-(Cat. No.:CAS No. 170159-25-8)

Benzenethiol, 4-(phenylethynyl)-

Cat. No.: B3048460
CAS No.: 170159-25-8
M. Wt: 210.3 g/mol
InChI Key: PZDRMOUJZHZLOG-UHFFFAOYSA-N
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Description

Benzenethiol, 4-(phenylethynyl)- is a useful research compound. Its molecular formula is C14H10S and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenethiol, 4-(phenylethynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenethiol, 4-(phenylethynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10S B3048460 Benzenethiol, 4-(phenylethynyl)- CAS No. 170159-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethynyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRMOUJZHZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454672
Record name Benzenethiol, 4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170159-25-8
Record name Benzenethiol, 4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Molecular Systems and Advanced Materials

The distinct architecture of Benzenethiol (B1682325), 4-(phenylethynyl)- underpins its importance in the construction of functional molecular systems. The ability of its thiol group to bind to metal substrates, particularly gold, is a cornerstone of its application in molecular electronics. This interaction leads to the spontaneous formation of self-assembled monolayers (SAMs), which are highly organized, single-molecule-thick layers. acs.org

These SAMs are crucial for creating well-defined interfaces between the molecular components and the macroscopic electrodes. Research on analogous and more complex arenethiol molecules, such as 4-[4′-(phenylethynyl)-phenylethynyl]-benzenethiol, has demonstrated the formation of ordered domains on Au(111) surfaces. acs.org This ordering is vital for achieving reproducible and reliable electronic properties in molecular-scale devices.

The electronic properties of these monolayers are largely dictated by the conjugated π-system of the phenylethynyl group. This extended system of alternating double and triple bonds allows for the delocalization of electrons, facilitating charge transport through the molecule. The study of charge transport in similar conjugated molecular wires has pointed to mechanisms such as thermally assisted polaron tunneling, where charge carriers move through the molecular backbone.

The table below summarizes some of the key physical and chemical properties of Benzenethiol, 4-(phenylethynyl)- and its parent compound, Benzenethiol, which are relevant to its role in molecular systems.

PropertyValue
Chemical Formula C₁₄H₁₀S
Molecular Weight 210.29 g/mol
Parent Compound Benzenethiol (C₆H₆S)
Key Functional Groups Thiol (-SH), Phenyl (-C₆H₅), Ethynyl (B1212043) (-C≡C-)
Binding Group for Gold Thiol (-SH)
Conjugation Style π-conjugated system

Overview of Research Trajectories for Aryl Thiol Based Conjugated Systems

Strategies for the Synthesis of Benzenethiol, 4-(phenylethynyl)-

The synthesis of Benzenethiol, 4-(phenylethynyl)- primarily relies on modern cross-coupling techniques, which allow for the efficient formation of the carbon-carbon triple bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of arylethynyl compounds, including Benzenethiol, 4-(phenylethynyl)-. The Sonogashira coupling is the most prominent among these methods.

The Sonogashira coupling reaction provides a direct and powerful method for the formation of a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.org In the context of synthesizing Benzenethiol, 4-(phenylethynyl)-, this typically involves the reaction of a 4-halobenzenethiol derivative with phenylacetylene (B144264). wikipedia.org The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

A common synthetic route involves the coupling of 4-iodobenzenethiol (B1606264) with phenylacetylene. The use of an iodo-substituted benzene (B151609) derivative is often preferred due to its higher reactivity in the catalytic cycle. The general reaction scheme is as follows:

Reaction of 4-iodobenzenethiol with phenylacetylene

A variety of palladium catalysts can be employed, including Pd(PPh₃)₄ and (PPh₃)₂PdCl₂. nih.gov Copper(I) salts, such as CuI, are used to facilitate the reaction. The amine base, typically triethylamine (B128534) or diisopropylamine, serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous in preventing the formation of undesired alkyne homocoupling byproducts. nih.gov These systems often utilize more sophisticated palladium catalysts or different reaction conditions.

The following table summarizes typical conditions for the Sonogashira coupling reaction to produce phenylacetylene derivatives.

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd/C (10%)NoneK₂CO₃Water70High nih.gov
(PPh₃)₂PdCl₂None-Ionic Liquid-79-95 researchgate.net
Pd(OAc)₂----- mdpi.com

This table presents data for the synthesis of various phenylacetylene derivatives, illustrating the general conditions applicable to the synthesis of Benzenethiol, 4-(phenylethynyl)-.

The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl > F. acs.org Consequently, 4-iodobenzenethiol is the most reactive starting material for this synthesis. While 4-bromobenzenethiol can also be used, it may require more forcing reaction conditions. The use of aryl bromides in Sonogashira couplings at room temperature has been achieved with versatile catalysts like Pd(PhCN)₂Cl₂/P(t-Bu)₃. organic-chemistry.org

The terminal alkyne, phenylacetylene, is readily available and highly reactive under Sonogashira conditions. The presence of substituents on the phenyl ring of the phenylacetylene can influence the reaction rate and yield, but the core coupling reaction remains robust.

Synthetic Routes for Analogs and Oligomers

The synthetic strategies for Benzenethiol, 4-(phenylethynyl)- can be extended to produce a variety of analogs and oligomers. These materials are of significant interest for applications in molecular electronics and advanced materials. acs.org

Oligo(phenylene ethynylene)s (OPEs) containing thiol end groups are particularly noteworthy. These "molecular wires" can be synthesized using iterative divergent/convergent approaches. acs.org A common method involves the use of a protected thiol group, such as a thioacetate, which can be deprotected in the final step to reveal the free thiol. This strategy prevents interference of the thiol group with the palladium catalyst during the coupling steps.

The synthesis of 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, which are structural analogs, also relies heavily on Sonogashira cross-coupling reactions. nih.govnih.gov These syntheses often involve the reaction of a dihalo-benzene with two equivalents of a terminal alkyne or a halo-substituted phenylethynyl compound with another terminal alkyne. The choice of substituents on the benzene rings and the terminal groups allows for the fine-tuning of the material's properties. nih.govnih.gov

Compound TypeSynthetic StrategyKey ReactionsReference
Thiol-terminated OPEsIterative divergent/convergentSonogashira coupling, deprotection acs.org
BPEB DerivativesConvergent synthesisSonogashira coupling nih.govnih.gov
POSS-pendant OPEsConvergent synthesisClick chemistry, Sonogashira coupling researchgate.net

Purification and Isolation Techniques

Following the synthesis, purification of Benzenethiol, 4-(phenylethynyl)- and its analogs is crucial to obtain materials with well-defined properties. Standard laboratory techniques are employed for this purpose.

The crude reaction mixture is typically worked up by quenching the reaction, followed by extraction with an organic solvent. rsc.org The combined organic layers are then washed with brine and dried over an anhydrous salt like MgSO₄ or Na₂SO₄. rsc.orgmdpi.com

Column chromatography on silica (B1680970) gel is the most common method for purifying the final product. rsc.orgrsc.org A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the eluent. rsc.org The polarity of the eluent system is optimized to achieve good separation of the desired product from starting materials, catalysts, and byproducts.

In some cases, recrystallization can be used to further purify the solid products. orgsyn.org The choice of solvent for recrystallization depends on the solubility of the compound.

Derivatization and Functionalization Reactions of Benzenethiol, 4-(phenylethynyl)- Scaffolds

The thiol group and the aromatic rings of Benzenethiol, 4-(phenylethynyl)- provide reactive sites for a variety of derivatization and functionalization reactions. benchchem.com

The thiol group can undergo several characteristic reactions. Oxidation of the thiol can lead to the formation of the corresponding disulfide. benchchem.com This reaction can occur under mild conditions, often in the presence of an oxidizing agent or even air. The thiol can also be alkylated or acylated to introduce various functional groups. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding thioether.

The aromatic rings of the phenylethynyl scaffold are susceptible to electrophilic aromatic substitution reactions. benchchem.com However, the conditions for these reactions must be carefully chosen to avoid side reactions involving the alkyne or thiol functionalities.

The alkyne moiety can also be a site for functionalization. For example, it can undergo cycloaddition reactions or be hydrated in the presence of a suitable catalyst to form a ketone.

Furthermore, the thiol group can be used to anchor the molecule to metal surfaces, such as gold, forming self-assembled monolayers (SAMs). nist.gov This is a key feature for its application in molecular electronics. The thiol end groups act as "alligator clips" to bind the molecular wires to gold surfaces. acs.org

Reaction TypeReagents/ConditionsProductReference
OxidationOxidizing agentDisulfide benchchem.com
AlkylationAlkyl halide, baseThioether-
Electrophilic Aromatic SubstitutionElectrophile, catalystSubstituted aromatic ring benchchem.com
Surface AttachmentGold surfaceSelf-assembled monolayer nist.gov

Introduction of Substituents for Tunable Properties

The properties of Benzenethiol, 4-(phenylethynyl)- can be fine-tuned by introducing various substituent groups onto the aromatic rings. This strategic modification allows for the tailoring of its electronic, physical, and chemical characteristics for specific applications.

Electrophilic aromatic substitution reactions are a common method to introduce substituents onto the benzene rings. benchchem.com For instance, the introduction of halogens like fluorine can increase the oxidative stability of the molecule due to fluorine's high electronegativity. benchchem.com Theoretical studies on related oligo(phenylethynyl)benzenes have shown that fluorine substituents on the central benzene ring have minor effects on the optical properties. rsc.org The synthesis of substituted benzenes is a significant area of organic chemistry, often involving multi-step sequences to achieve the desired arrangement of substituents. youtube.com

The introduction of different functional groups can lead to derivatives with varied properties. For example, the presence of a methoxy (B1213986) group can introduce steric hindrance. benchchem.com The synthesis of derivatives with groups like 2,4-dihydroxyphenyl has been shown in related compound classes to yield strong tyrosinase inhibition. nih.gov

Table 1: Examples of Substituents and Their Effects

SubstituentPositionMethod of IntroductionEffect on Properties
Halogen (e.g., F, Br)Aromatic RingElectrophilic Aromatic SubstitutionIncreases electrophilicity and oxidative stability. benchchem.com
Methoxy GroupAromatic Ring-Introduces steric hindrance. benchchem.com
Nitro GroupAromatic RingElectrophilic Aromatic SubstitutionCan be reduced to an amino group, altering the directing ability in subsequent reactions. youtube.com
Alkyl Group (e.g., Methyl)Aromatic Ring-Can influence the electronic properties of the molecule.

Reactions Involving the Thiol Moiety

The thiol (-SH) group is a key functional group in Benzenethiol, 4-(phenylethynyl)-, and its reactivity is central to the chemical behavior of the molecule.

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents like iodine or bromine, and even atmospheric oxygen, can convert thiols to disulfides (R-S-S-R). wikipedia.orgchemistrysteps.comwikipedia.org Stronger oxidizing agents such as hydrogen peroxide or sodium hypochlorite (B82951) can further oxidize the thiol to a sulfonic acid (RSO3H). benchchem.comwikipedia.org This redox chemistry is a fundamental aspect of thiol reactivity. wikipedia.org

Alkylation: The conjugate base of the thiol, the thiolate, is a potent nucleophile. masterorganicchemistry.com This high nucleophilicity allows for rapid alkylation reactions. For example, reaction with an alkyl halide in the presence of a base leads to the formation of a thioether (sulfide). wikipedia.orgmasterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis for alcohols. masterorganicchemistry.com

Michael Addition: Thiophenols can also participate in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org

Deprotonation: Thiols are more acidic than their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com They are easily deprotonated by a base to form the corresponding thiolate. wikipedia.org

Complexation with Metal Ions: Thiolates can act as ligands, forming complexes with transition metal ions. wikipedia.org

Table 2: Common Reactions of the Thiol Group

Reaction TypeReagentsProduct
Oxidation (mild)I2, Br2, O2Disulfide (R-S-S-R) wikipedia.orgchemistrysteps.comwikipedia.org
Oxidation (strong)H2O2, NaClOSulfonic Acid (RSO3H) benchchem.comwikipedia.org
AlkylationAlkyl halide, BaseThioether (R-S-R') wikipedia.orgmasterorganicchemistry.com
Michael Additionα,β-unsaturated carbonylThioether adduct wikipedia.org
DeprotonationBaseThiolate (RS-) wikipedia.org
Metal ComplexationTransition Metal IonsThiolate Complex wikipedia.org

Modifications of the Phenylethynyl Core

One approach to modifying the core is through the synthesis of related structures with different substitution patterns or extended conjugation. For example, the synthesis of compounds like 1-methyl-4-(phenylethynyl)benzene (B1622909) introduces an alkyl group to the phenylethynyl moiety. bldpharm.com

The phenylethynyl group itself is often incorporated into larger molecular architectures, such as reactive oligomers and polyimides, to enhance their thermal properties and processability. nasa.govnasa.gov In these applications, the phenylethynyl group acts as a reactive terminal or pendent group that can undergo thermal curing reactions, leading to crosslinking and the formation of a thermoset material. nasa.govnasa.gov

Modification can also involve the preparation of analogs where the core structure is altered. For instance, the synthesis of 4,4'-thiobisbenzenethiol (B122378) results in a molecule with two benzenethiol units linked by a sulfur atom, creating a different type of aromatic sulfide. nih.gov

Research into oligo(phenylethynyl)benzenes has shown that the orientation of the phenyl groups can dramatically affect the photochemistry of the molecule. rsc.org This suggests that controlling the stereochemistry of the phenylethynyl core is another avenue for tuning the properties of these compounds.

Supramolecular Organization and Surface Adsorption Phenomena

Formation and Characteristics of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers of 4-(phenylethynyl)benzenethiol and related arenethiols are typically formed by immersing a clean substrate, such as a noble metal, into a dilute solution of the molecule. This process leads to the spontaneous organization of the molecules on the surface, driven by the strong affinity between the sulfur headgroup and the metal. The resulting organic thin films are highly ordered, with their structure and properties being dictated by a delicate balance between molecule-substrate and molecule-molecule interactions.

Adsorption on Noble Metal Surfaces (e.g., Au(111), Ag, Cu, Pt)

The adsorption of arenethiols has been most extensively studied on gold, particularly the Au(111) surface, due to its relative inertness and the strong, well-defined gold-sulfur bond that forms. acs.org However, the formation of SAMs is not limited to gold. Studies have shown that conjugated molecules with thiol linkers can form self-assembled monolayers on other noble metals as well, including silver (Ag), copper (Cu), and platinum (Pt). mdpi.comresearchgate.net

Photoemission spectra have been used to determine the energy-level alignment and work function of monolayers of molecules structurally similar to 4-(phenylethynyl)benzenethiol on Ag, Cu, Au, and Pt. Research on 4,4'-bis-(phenylethynyl)benzenethiol revealed that for each monolayer, the alignment of the highest-occupied molecular orbital (HOMO) relative to the Fermi level, and the work function, was independent of the specific noble metal substrate used. This suggests that the fundamental electronic interface properties are dominated by the molecule and the nature of the thiol bond rather than the metal itself.

Substrate Independence of Electronic Properties for a Related Arenethiol SAM

PropertyObservationSubstrates Tested
HOMO Alignment relative to Fermi LevelIndependent of substrateAg, Cu, Au, Pt
Work FunctionIndependent of substrate

Interfacial Bonding Mechanisms: Gold-Sulfur Interactions

The bond between the sulfur atom of the thiol group and the gold surface is the critical anchor for the formation of the SAM. This interaction is widely accepted as a strong, covalent-like bond, often described as a gold-thiolate (Au-S) bond, with an estimated strength of 40–50 kcal mol⁻¹. acs.org This bond is formed through the dissociative adsorption of the thiol, where the hydrogen atom of the S-H group is lost, and the sulfur atom bonds directly to the gold surface atoms.

However, the precise nature of this bond remains a subject of ongoing research and debate. Some studies, using single-molecule conductance measurements, have suggested that under certain common preparation conditions, the interaction may be more physisorbed in character, with the thiol hydrogen being retained. github.ionih.govosti.gov This contrasts with the widely held chemisorption model. High-resolution X-ray photoelectron spectroscopy (XPS) has been used to probe the Au-S bonding, with analysis of S 2p binding energies suggesting the sulfur atom in SAMs bears a partial negative charge. researchgate.net Regardless of the exact electronic configuration, the gold-sulfur interaction is robust and provides the stability necessary for the formation of well-ordered monolayers.

Molecular Packing and Ordering in SAMs

The rigid, planar structure of arenethiols like 4-(phenylethynyl)benzenethiol promotes strong intermolecular π-π stacking interactions. These forces, in conjunction with the molecule-substrate bond, drive the formation of highly ordered, crystalline-like domains on the surface.

Long-Range Order and Unit Cell Analysis

Scanning Tunneling Microscopy (STM) studies have been instrumental in visualizing the molecular arrangement within these SAMs at the atomic level. Research on a closely related, longer derivative, 4-[4'-(phenylethynyl)-phenylethynyl]-benzenethiol, on Au(111) revealed the formation of SAMs with significant long-range order. researchgate.net

Key findings from STM analysis of these arenethiol SAMs include:

Rectangular Unit Cell : The molecules pack into a rectangular unit cell containing two molecules. researchgate.net

Herringbone Arrangement : The phenyl planes within the packed structure are arranged in a herringbone fashion, a common packing motif for aromatic molecules that optimizes intermolecular interactions. researchgate.netacs.org

Incommensurate Structures : Unlike some simpler alkanethiols, these arenethiol SAMs often form incommensurate structures, meaning the monolayer's lattice is not a simple multiple of the underlying gold substrate lattice. This is attributed to the dominance of strong intermolecular forces over the molecule-substrate interactions in dictating the final packing arrangement. researchgate.net For the 4-[4'-(phenylethynyl)-phenylethynyl]-benzenethiol SAM, six equivalent domains were observed with orientations of ±5° with respect to the Au(111) lattice directions. researchgate.net

In contrast, simpler molecules like benzenethiol (B1682325) have been observed to form different commensurate structures, such as a (√13×√13)R13.9° symmetry, depending on preparation conditions. researchgate.net

Influence of Molecular Structure on Monolayer Morphology

The morphology of the resulting monolayer is profoundly influenced by the molecular structure. The key distinction is between the flexible alkyl chains of alkanethiols and the rigid, aromatic backbones of arenethiols. acs.orgacs.org

Arenethiols vs. Alkanethiols : Alkanethiol SAMs are characterized by surfaces with domains of closely packed molecules that are decorated with numerous vacancy islands (pits of single atomic depth). acs.org In stark contrast, SAMs formed from arenethiols, including derivatives of 4-(phenylethynyl)benzenethiol, exhibit surfaces with far fewer and sparser vacancy islands. Instead, the morphology is dominated by the presence of numerous small adatom islands (islands of gold atoms a single atomic layer high). acs.orgacs.org

This fundamental difference in morphology points to distinct mechanisms of monolayer formation and surface reconstruction driven by the different molecular structures.

Adatom and Vacancy Island Formation

The formation of adatoms and vacancy islands is a direct consequence of the significant restructuring of the gold surface that occurs upon thiol adsorption. The initial clean Au(111) surface has a unique herringbone reconstruction. The adsorption of thiols lifts this reconstruction, releasing excess gold atoms. acs.orgacs.org

The subsequent fate of these released gold atoms is where the difference between alkanethiols and arenethiols becomes apparent:

Alkanethiol SAMs : The formation process is thought to involve the ejection of gold atoms from the surface to form Au-thiolate moieties, leaving behind vacancies that coalesce into larger islands. aps.orgnih.gov

Arenethiol SAMs : For arenethiols, the chemisorption process also induces strong changes in the substrate. However, instead of forming vacancy islands, the released gold atoms tend to aggregate on the terraces, forming small adatom islands with lateral dimensions typically in the range of 1–15 nm. acs.orgacs.org These islands are themselves covered by the arenethiol molecules. acs.org The reduced mobility of Au adatoms and vacancies during the formation of arenethiol SAMs is thought to contribute to this distinct morphology. acs.org

Morphological Comparison of Arenethiol vs. Alkanethiol SAMs on Au(111)

FeatureArenethiol SAMs (e.g., 4-(phenylethynyl)benzenethiol derivatives)Alkanethiol SAMs
Vacancy Islands Sparse in number and density acs.orgacs.orgAbundant, decorating domain boundaries acs.org
Adatom Islands Abundant, small (1-15 nm) islands acs.orgacs.orgRare
Primary Driver of Packing Strong intermolecular (π-π) interactions researchgate.netMolecule-substrate and van der Waals interactions
Lattice Structure Often incommensurate with substrate researchgate.netTypically commensurate or high-order commensurate

Dynamics and Stability of Adsorbed Layers

Self-assembled monolayers (SAMs) of arenethiols, such as Benzenethiol, 4-(phenylethynyl)-, exhibit distinct structural and stability characteristics when adsorbed on gold surfaces, particularly Au(111). Compared to the more commonly studied alkanethiol SAMs, these aromatic monolayers display a different surface morphology. Arenethiol SAMs are characterized by a lower density of vacancy islands and a higher abundance of small adatom islands, which are typically 1-15 nm in lateral dimensions and are situated on the Au(111) terraces. acs.orgacs.org

The thermal stability of these adsorbed layers is a critical factor for their potential applications in molecular devices. acs.orgacs.org Studies involving thermal annealing have provided insights into the durability of such assemblies. In situ and real-time scanning tunneling microscopy (STM) imaging during annealing processes reveals the structural evolution of these monolayers at the molecular level. acs.orgacs.org For arenethiol SAMs, it has been observed that at relatively high temperatures, for instance, during annealing at 400 K for extended periods (6-10 hours), the gold adatom and vacancy islands remain largely unchanged. This indicates a significant thermal stability of the monolayer structure, which is attributed to the strong sulfur-gold bond at the interface that governs the diffusion barrier of surface gold atoms.

In contrast, alkanethiol SAMs undergo more pronounced structural changes under similar conditions. For example, decanethiol SAMs on Au(111) exhibit a melting transition that is complete at approximately 345 ± 5 K, at which point the monolayer enters a 2D liquid phase. acs.orgacs.org The enhanced stability of arenethiol SAMs is a key feature distinguishing them from their aliphatic counterparts.

Table 1: Comparative Surface Morphology of Thiol SAMs on Au(111)

FeatureAlkanethiol SAMs (e.g., Decanethiol)Arenethiol SAMs (e.g., Benzenethiol, 4-(phenylethynyl)-)
Vacancy IslandsNumerous and denseSparser in number and density
Adatom IslandsLess commonAbundant, 1-15 nm in size
Thermal StabilityLower, with melting transitions at moderate temperatures (e.g., ~345 K for decanethiol)Higher, with structural features remaining stable at elevated temperatures (e.g., 400 K)

Replacement Reactions in SAMs

The substitution of molecules within a pre-existing self-assembled monolayer is a fundamental process for creating mixed or patterned surfaces. The replacement of SAMs of di(phenylethynyl)benzenethiol, a compound structurally similar to Benzenethiol, 4-(phenylethynyl)-, by n-alkanethiols has been investigated to understand the mechanism of these exchange reactions.

Utilizing ex situ scanning tunneling microscopy (STM), the replacement process on a Au(111) surface can be visualized at a microscopic level. When a SAM of di(phenylethynyl)benzenethiol is immersed in a solution of n-alkanethiol, the replacement reaction initiates at the domain boundaries of the original monolayer. researchgate.net This initial phase of the reaction, occurring over the first few hours, results in the formation of elevated islands of the original arenethiol surrounded by the replacing alkanethiol. For instance, with decanethiol as the replacing molecule, an STM height difference of approximately 0.7 nm is observed between the arenethiol islands and the decanethiol background. researchgate.net

Following the initial rapid replacement at domain boundaries, the process continues at a much slower rate. This second stage involves the gradual reduction in the size of the arenethiol islands. Over extended periods, most of these islands disappear, leading to a nearly complete replacement of the original SAM. However, even after very long immersion times, some isolated, tip-resolution-limited protrusions of the original arenethiol may remain. researchgate.net

This two-step mechanism, characterized by a fast initial substitution at defect sites and domain boundaries followed by a slower erosion of the established domains, appears to be a general pathway for the formation of mixed monolayers through replacement reactions. researchgate.net The kinetics of this process can be influenced by factors such as the temperature of the replacing solution, with higher temperatures generally leading to faster replacement rates. researchgate.net

Table 2: Stages of Replacement Reaction of Di(phenylethynyl)benzenethiol SAMs by n-Alkanethiols

StageTimescaleMicroscopic Observations (via STM)
Initial Replacement Minutes to HoursReaction starts at domain boundaries of the original monolayer. Formation of elevated islands of the original arenethiol.
Slow Replacement Days to WeeksGradual reduction in the size of the arenethiol islands.
Final State Very Long TimesMost of the original SAM is replaced, with some isolated protrusions remaining.

Electronic Structure, Charge Transport, and Interfacial Energetics

Valence Energy Level Determination and Alignment

The arrangement of a molecule's energy levels relative to the Fermi level of the metal electrodes is a primary determinant of charge transport characteristics in a molecular junction.

The HOMO and LUMO are the frontier molecular orbitals that play a pivotal role in chemical reactivity and electronic properties. shd-pub.org.rs The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter influencing a molecule's conductivity. unl.edu For conjugated molecules like 4-(phenylethynyl)benzenethiol, this gap can be determined experimentally using techniques such as photoemission and inverse photoemission spectroscopy, and computationally through methods like density functional theory (DFT). unl.edu

Studies on similar conjugated molecules have shown that the HOMO-LUMO gap is crucial for understanding their charge transport properties. unl.edu For instance, in a monolayer of 4,4'-bis-(phenylethynyl)benzenethiol on gold, the experimental HOMO-LUMO gap was found to be 4.7 eV. unl.edu Computational studies often need to be scaled to match experimental results, as unscaled DFT calculations can underestimate the gap, while Hartree-Fock methods tend to overestimate it. unl.edu The HOMO-LUMO gap dictates the energy required to move an electron from the highest occupied level to the lowest unoccupied level and is a key factor in the molecule's kinetic stability and reactivity. shd-pub.org.rsnih.gov

Parameter Value (eV) Method Reference
Experimental HOMO-LUMO Gap4.7PES and IPES unl.edu
Computed HOMO-LUMO Gap (B3LYP)~5.7DFT unl.edu
Scaled DFT HOMO-LUMO Gap7.2DFT unl.edu

Table 1: HOMO-LUMO Gap of 4,4'-bis-(phenylethynyl)benzenethiol on Gold

When 4-(phenylethynyl)benzenethiol forms a self-assembled monolayer (SAM) on a metal substrate, the alignment of its molecular orbitals with the substrate's Fermi level is critical. Photoemission spectroscopy studies on related molecules have shown that for monolayers of conjugated thiols on various metals like Ag, Cu, Au, and Pt, the alignment of the HOMO relative to the Fermi level is largely independent of the specific metal substrate. nist.gov This suggests that the energy level alignment is primarily governed by the molecule itself and the nature of the thiol-metal bond.

Interfacial Dipole Formation and Work Function Modulation

The formation of a SAM of 4-(phenylethynyl)benzenethiol on a metal surface leads to a modification of the metal's work function. nist.gov This change is attributed to the formation of an interfacial dipole layer resulting from a combination of factors: charge rearrangement at the metal-molecule interface, and the intrinsic dipole moment of the molecule. aps.org The thiol group chemisorbs onto the gold surface, creating a strong bond that can significantly alter the electronic landscape at the interface. nih.govrsc.org This work function modification is crucial for tuning the charge injection barrier between the electrode and the organic material in electronic devices. aps.org For example, a monolayer of dithiol-terminated polyethylene (B3416737) glycol on a Au(111) surface has been shown to decrease the work function, with the magnitude of the reduction depending on the length of the molecular backbone. aps.org

Mechanisms of Charge Transfer at Organic-Metal Interfaces

Charge transfer at the interface between 4-(phenylethynyl)benzenethiol and a metal electrode is a complex process. The primary mechanism is often described as tunneling through the molecular backbone. The efficiency of this process is highly dependent on the alignment of the molecule's frontier orbitals with the metal's Fermi level. nih.gov

In some molecular junctions, charge transport can occur via a "hopping" mechanism, where charge carriers move between localized states within the molecule. nih.govresearchgate.net This is more common in longer molecules or those with interruptions in their conjugated system. nih.govresearchgate.net For molecules like 4-(phenylethynyl)benzenethiol, the dominant mechanism is expected to be coherent tunneling due to its rigid and fully conjugated structure.

Electronic Properties of Conjugated Molecular Wires

The extended π-system of 4-(phenylethynyl)benzenethiol allows it to function as a "molecular wire," capable of conducting electrical current over nanometer-scale distances. rsc.orgnih.gov

The conductance of a single 4-(phenylethynyl)benzenethiol molecule in a metal-molecule-metal junction is a key measure of its ability to transport charge. aps.org Theoretical studies on similar molecules have shown that the conductance is strongly influenced by the nature of the frontier molecular orbitals. nih.gov For a related nitro-substituted phenylethynyl benzenethiolate (B8638828), calculations indicated that the LUMO, being delocalized and having significant density at the terminal thiol groups, provides the primary channel for electron transport. nih.gov At low applied voltages, the current is related to tunneling through the tail of the LUMO. As the voltage increases, the LUMO and then the LUMO+1 orbitals enter the bias window, leading to a stepwise increase in current. nih.gov

Advanced Spectroscopic and Microscopic Characterization

Scanning Tunneling Microscopy (STM) Studies

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the real-space atomic and molecular arrangement of conductive and semiconductive surfaces. For Benzenethiol (B1682325), 4-(phenylethynyl)-, it reveals crucial details about the packing structure and large-scale morphology of its self-assembled monolayers.

High-Resolution Imaging of Molecular Arrangement

High-resolution STM imaging of aromatic thiols, or arenethiols, on Au(111) surfaces reveals packing structures that are significantly influenced by the interactions between the aromatic systems and the underlying gold lattice. Unlike simple alkanethiols which often form a straightforward (√3 × √3)R30° structure, the bulky, rigid nature of the phenylethynyl group in Benzenethiol, 4-(phenylethynyl)-, imposes significant steric constraints.

Studies on the parent molecule, benzenethiol, show that it tends to form disordered phases at room temperature, but can arrange into a more ordered (2x3√2)R23° packing structure when the SAM is formed at elevated temperatures of 50°C. rsc.org For larger, more complex arenethiols with extended π-systems, such as those containing phenyl-ethynyl moieties, the molecule-molecule and molecule-substrate interactions lead to complex, bias-dependent STM images. rsc.org The arrangement is often a delicate balance between the tendency of the sulfur headgroup to bond at specific sites on the Au(111) lattice and the π-π stacking interactions between the rigid molecular backbones. rsc.org The insertion of even a single methylene (B1212753) spacer between the phenyl ring and the sulfur atom can drastically alter the packing, with benzenemethanethiol forming well-ordered phases where benzenethiol does not. researchgate.net This highlights the critical role of the direct phenyl-sulfur linkage in dictating the final molecular arrangement.

Morphological Analysis of SAMs

The large-scale morphology of arenethiol SAMs presents a distinct contrast to the well-studied alkanethiol SAMs. While alkanethiol monolayers on Au(111) are characterized by the presence of etch pits or gold vacancy islands, which are depressions one gold-atom deep, arenethiol SAMs show a marked decrease in the density of these vacancies. nist.gov Instead, the morphology is dominated by a high density of small adatom islands, which are single-layer gold islands covered by the thiol molecules. nist.gov

This morphological difference is attributed to the distinct assembly dynamics of arenethiols. During the initial adsorption phase, the gold surface reconstruction is lifted, releasing gold atoms. In the case of Benzenethiol, 4-(phenylethynyl)-, these mobile gold adatoms are stabilized by the aromatic molecules, leading to the formation and proliferation of these adatom islands on the terraces. nist.gov The resulting surface consists of domains of closely packed molecules covering both the original Au(111) terraces and the newly formed adatom islands. nist.gov

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides invaluable information on the elemental composition, chemical states, and electronic structure of the SAMs. By analyzing the kinetic energies of photo-emitted electrons, one can deduce the binding energies of core and valence electrons.

Ultraviolet Photoemission Spectroscopy (UPS) for Electronic Structures

UPS is particularly sensitive to the valence electronic states and is used to determine key electronic parameters of the molecule-substrate interface. For a self-assembled monolayer of Benzenethiol, 4-(phenylethynyl)-, on a gold substrate, UPS measurements reveal a significant shift in the vacuum level of approximately -0.9 eV relative to the bare gold surface. nist.gov This shift is indicative of a change in the charge distribution at the interface upon the chemisorption of the thiol, leading to the formation of an interface dipole. nist.gov

Furthermore, UPS spectra are used to determine the energy alignment of the molecular orbitals with respect to the substrate's Fermi level. Specifically, the highest occupied molecular orbital (HOMO), which is a delocalized π-state in Benzenethiol, 4-(phenylethynyl)-, can be identified. nist.gov The energy position of this state relative to the Fermi level is a critical parameter that governs charge injection and transport properties in molecular electronic devices.

ParameterValueSubstrate
Work Function Shift-0.9 eVGold
Highest Occupied StateDelocalized π-stateGold

Table 1: UPS-derived electronic properties for Benzenethiol, 4-(phenylethynyl)- SAMs on gold. nist.gov

X-ray Photoemission Spectroscopy (XPS) for Chemical States and Bonding

XPS probes the core-level electrons, providing a fingerprint of the elemental composition and the chemical bonding environment within the SAM.

Sulfur (S 2p): The S 2p region is diagnostic for the formation of a covalent Au-S bond. For a free thiol, the S 2p3/2 peak is typically found at a binding energy of ~163-164 eV. Upon chemisorption to gold, the hydrogen atom of the thiol group is lost, and a thiolate species is formed. This results in a characteristic shift of the S 2p3/2 peak to a lower binding energy, typically around 162 eV. The S 2p spectrum appears as a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling. The presence of peaks around 168 eV would indicate oxidized sulfur species (sulfonates), which are generally absent in high-quality SAMs.

Gold (Au 4f): The substrate signal provides a reference and confirms the integrity of the underlying gold. The Au 4f spectrum consists of a sharp doublet, Au 4f7/2 and Au 4f5/2, with a spin-orbit splitting of 3.7 eV. nih.gov For a clean, metallic gold surface, the Au 4f7/2 peak is located at a binding energy of 84.0 eV. nih.govnist.gov

Carbon (C 1s): The C 1s spectrum reflects the different carbon atoms within the Benzenethiol, 4-(phenylethynyl)- molecule. It can be deconvoluted into multiple components. The main peak, typically around 284.5-285.0 eV, corresponds to the numerous C-C and C-H bonds in the two phenyl rings. A distinct component at a higher binding energy can be attributed to the carbons of the ethynyl (B1212043) (C≡C) group.

ElementRegionExpected Binding Energy (eV)Inferred Chemical State
SulfurS 2p₃/₂~162.0Gold-thiolate bond (Au-S-R)
GoldAu 4f₇/₂84.0Metallic Gold (Au⁰)
CarbonC 1s~284.5 - 285.5Phenyl (C-C, C-H) and Ethynyl (C≡C)

Table 2: Expected XPS binding energies for key elements in a Benzenethiol, 4-(phenylethynyl)- SAM on a gold substrate.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule. These techniques are highly sensitive to chemical structure, conformation, and the local environment, making them ideal for characterizing the SAM.

The vibrational spectrum of Benzenethiol, 4-(phenylethynyl)-, can be understood by considering the contributions from its two main components: the benzenethiol headgroup and the phenylethynyl tail.

Benzenethiol Modes: The parent molecule, benzenethiol, has characteristic Raman-active aromatic ring modes. Key vibrations include the ring-breathing mode near 1000 cm⁻¹, a trigonal ring breathing mode around 1023 cm⁻¹, and a C-C stretching mode at approximately 1574 cm⁻¹. researchgate.netresearchgate.net These peaks are expected to be present in the spectrum of the full molecule, though they may experience slight shifts upon bonding to the gold surface.

Phenylethynyl Modes: The most prominent and diagnostic feature of the phenylethynyl group is the C≡C triple bond stretching vibration. Based on data from structurally similar compounds like 1-chloro-4-(phenylethynyl)benzene (B1582928) and 4-(phenylethynyl)benzonitrile, this peak is expected to appear as a strong, sharp band in the IR and Raman spectra in the range of 2220-2230 cm⁻¹. rsc.orgrsc.org Aromatic C-H stretching vibrations from both rings are expected above 3000 cm⁻¹. rsc.org

The absence of a strong S-H stretching band, typically found near 2550 cm⁻¹ in the free thiol, serves as another strong indicator of successful covalent bond formation between the sulfur and the gold substrate in the SAM. mdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment
Aromatic C-H Stretch> 3000Phenyl C-H
Alkyne C≡C Stretch2220 - 2230Ethynyl C≡C
Aromatic C=C Stretch~1574Phenyl Ring Stretch
Trigonal Ring Breathing~1023Phenyl Ring Mode
Ring Breathing~1000Phenyl Ring Mode

Table 3: Prominent expected vibrational modes for Benzenethiol, 4-(phenylethynyl)-. rsc.orgresearchgate.netresearchgate.netrsc.org

Infrared Reflection Absorption Spectroscopy (IRRAS) for Molecular Orientation

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the structure and orientation of molecules in thin films on reflective surfaces, such as gold. The technique operates on a specific surface selection rule: only molecular vibrations with a transition dipole moment component perpendicular to the metal surface are IR-active. mdpi.com This principle makes IRRAS an invaluable tool for determining the orientation of adsorbed molecules like 4-(phenylethynyl)benzenethiol. mdpi.com

When 4-(phenylethynyl)benzenethiol forms a self-assembled monolayer (SAM) on a gold substrate via its thiol group, the orientation of the molecular backbone can be inferred from the intensity of specific vibrational bands. For instance, the out-of-plane C-H bending modes of the phenyl rings would be expected to be strong if the rings are oriented parallel to the surface, while the in-plane modes would be weak. Conversely, if the molecule stands upright, perpendicular to the surface, the in-plane ring vibrations would become more prominent in the IRRAS spectrum. The intensity of the C=O stretching band in similar molecules has been used to confirm an orientation where the long molecular axis is nearly normal to the surface. mdpi.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint based on its specific chemical bonds. For 4-(phenylethynyl)benzenethiol, several characteristic peaks are expected. The most prominent would be the stretching vibration of the carbon-carbon triple bond (C≡C) in the ethynyl linker, which typically appears in the spectroscopically quiet region between 2100 and 2250 cm⁻¹. IR data for analogous compounds show this peak around 2215 cm⁻¹, and a similar frequency would be anticipated in the Raman spectrum. rsc.org

Other expected vibrations include:

Aromatic C-H stretch: Above 3000 cm⁻¹

Aromatic ring modes (C=C stretches): Between 1400 and 1600 cm⁻¹

S-H stretch: A typically weak band around 2550 cm⁻¹

Surface-Enhanced Raman Scattering (SERS), where the molecule is adsorbed on a nanostructured metallic surface, can be used to dramatically enhance the Raman signal. This enhancement is particularly useful for studying monolayers and detecting subtle vibrational shifts that occur upon surface binding. researchgate.net

Table 1. Expected Raman Vibrational Modes for 4-(phenylethynyl)benzenethiol
Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Aromatic C-H Stretch> 3000Confirms presence of phenyl rings.
Thiol S-H Stretch~2550Indicates the presence of the thiol group, may disappear upon deprotonation for surface binding.
Alkyne C≡C Stretch~2215Characteristic peak for the phenylethynyl linker, confirming the core structure. rsc.org
Aromatic C=C Stretch1400 - 1600Fingerprint region for the two distinct phenyl rings.

Other Characterization Techniques

Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool that provides information about the electronic structure and orientation of molecules on surfaces. rsc.org The technique is element-specific, allowing one to probe the local environment of a particular atom by tuning the X-ray energy to one of its core-level absorption edges (e.g., the Carbon K-edge at ~285 eV). stanford.edu

For 4-(phenylethynyl)benzenethiol, NEXAFS spectra at the C K-edge would reveal transitions from the C 1s core level to unoccupied molecular orbitals, primarily the π* orbitals of the phenyl rings and the acetylene (B1199291) linker. mit.edu By using linearly polarized X-rays and varying the angle of the incident beam relative to the surface, the orientation of these π systems can be determined. For instance, if the phenyl rings lie flat on the surface, the C 1s → π* transition will be strongest when the electric field vector of the X-rays is perpendicular to the surface. ibm.com This allows for a precise determination of the average molecular tilt angle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule in solution. Both ¹H and ¹³C NMR would be essential for confirming the structure of 4-(phenylethynyl)benzenethiol.

¹H NMR: The spectrum would show distinct signals for the protons on the two different phenyl rings. Based on data from similar compounds, the aromatic protons are expected to appear in the region of δ 7.0-7.6 ppm. rsc.org The thiol proton (S-H) would give rise to a singlet whose chemical shift can vary depending on concentration and solvent.

¹³C NMR: The spectrum provides information on all unique carbon atoms. Key signals would include those from the aromatic carbons and, most diagnostically, the two sp-hybridized carbons of the alkyne linker, which are expected in the δ 85-95 ppm range. rsc.org

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(phenylethynyl)benzenethiol
NucleusAtom TypeExpected Chemical Shift (ppm)Notes
¹HAromatic Protons (C₆H₅-)~7.30 - 7.55Complex multiplet pattern. rsc.org
¹HAromatic Protons (-C₆H₄S)~7.20 - 7.50Typically two doublets (AA'BB' system). rsc.org
¹HThiol Proton (S-H)Variable (e.g., 3.0 - 4.0)Broad or sharp singlet, position is solvent/concentration dependent.
¹³CAlkyne Carbons (-C≡C-)~88 - 92Two distinct signals confirming the acetylene linker. rsc.org
¹³CAromatic Carbons~121 - 134Multiple signals corresponding to the different carbon environments in the two rings. rsc.org

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. walshmedicalmedia.com A successful single-crystal X-ray diffraction experiment on 4-(phenylethynyl)benzenethiol would provide unambiguous data on:

Bond lengths: Precise distances for all bonds, including the C-S, C≡C, and aromatic C-C bonds.

Bond angles: The geometry around each atom.

Molecular conformation: The planarity of the rings and the linearity of the acetylene unit.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including potential π-π stacking or hydrogen bonding involving the thiol group.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For "Benzenethiol, 4-(phenylethynyl)-", DFT calculations offer a deep understanding of its adsorption on surfaces, its electronic characteristics, and the nature of the interactions that govern its assembly.

Elucidation of Adsorption Geometries and Energies

DFT calculations are instrumental in determining the most stable adsorption geometries and corresponding binding energies of thiol-containing molecules on metal surfaces, particularly gold (Au). For aromatic thiols like "Benzenethiol, 4-(phenylethynyl)-", the interaction with a gold surface, such as the Au(111) facet, is of significant interest for the formation of Self-Assembled Monolayers (SAMs).

Table 1: Comparison of Adsorption Characteristics for Aromatic Molecules on Au(111) from DFT Studies

MoleculeAdsorption SiteTilt Angle (from surface normal)Key Interactions
Benzene (B151609)Varies (hollow, top)Typically lies flat or slightly tiltedvan der Waals, π-Au interaction
Benzenethiol (B1682325)Bridge or Hollow siteCan vary significantly depending on surface coverageStrong S-Au covalent bond, van der Waals
1,4-BenzenedithiolUpright orientationNear-normal to the surfaceS-Au bonding at both ends

This table is illustrative and compiles general findings from DFT studies on related molecules to infer the behavior of Benzenethiol, 4-(phenylethynyl)-.

Prediction of Electronic Properties and Energy Levels

The electronic properties of "Benzenethiol, 4-(phenylethynyl)-", particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its charge transport characteristics. The HOMO-LUMO gap is a critical parameter that influences the conductivity of the molecule in a molecular junction.

DFT calculations are widely used to predict these energy levels. The choice of functional and basis set can significantly impact the accuracy of the predicted values. For complex molecules, hybrid functionals are often employed to obtain results that correlate well with experimental data from techniques like ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES). Theoretical studies on a similar molecule, 4-(3-nitro-4-tetrafluorophenylthiolate-ethynyl, phenylethynyl) benzenethiolate (B8638828), have shown that the LUMO is delocalized and plays a key role in electron transport. nih.gov

Table 2: Calculated Electronic Properties of a Related Phenylethynyl Compound

Computational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DFT (NEGF)--Varies with applied bias
DFT (isolated molecule)-8.08 (for a 60° rotation)-4.62 (for a 60° rotation)3.46 (for a 60° rotation)

Data adapted from a study on a related nitro-substituted phenylethynyl benzenethiolate derivative to illustrate typical values obtained from DFT calculations. nih.gov

Modeling of Intermolecular and Interfacial Interactions

The formation of well-ordered SAMs is governed by a delicate balance of intermolecular and interfacial interactions. DFT calculations, particularly those incorporating dispersion corrections (DFT-D), are essential for modeling these weak, non-covalent forces. rsc.org These interactions include van der Waals forces, π-π stacking between the aromatic rings of adjacent molecules, and hydrogen bonding if appropriate functional groups are present.

For "Benzenethiol, 4-(phenylethynyl)-", the extended π-system of the phenylethynyl group leads to significant π-π stacking interactions, which play a crucial role in the lateral ordering of the molecules within a monolayer. DFT can be used to calculate the interaction energies of molecular dimers and larger clusters in various orientations to determine the most stable packing arrangements. nih.govresearchgate.net These calculations can reveal the preferred distances and geometries for these interactions. For instance, studies on phenylenediamine dimers have shown that N–H⋯π and π⋯π stacking interactions are significant stabilizing forces. rsc.org

Table 3: Calculated Intermolecular Interaction Energies for Thiophene (B33073) Dimers using different DFT methods (in kcal/mol)

Dimer ConfigurationB3LYPBHandHLYPDFT-D GrimmeBest Estimate
Stacked-1.83-1.18-4.56-4.27
T-shaped-1.91-1.72-2.93-2.81

This table, adapted from a study on thiophene dimers, illustrates the importance of including dispersion corrections (DFT-D) for accurately calculating stacking and other weak intermolecular interactions. researchgate.net Similar trends would be expected for Benzenethiol, 4-(phenylethynyl)-.

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular Dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic process of self-assembly. rsc.org By solving the classical equations of motion for a system of atoms and molecules, MD simulations can track the formation of SAMs from a disordered state to a well-ordered monolayer.

For "Benzenethiol, 4-(phenylethynyl)-" on a gold surface, an MD simulation would typically start with the molecules randomly placed above the substrate. Over the course of the simulation, the sulfur headgroups would bind to the gold surface, and the molecular backbones would gradually adopt a preferred orientation due to intermolecular and surface interactions. These simulations can reveal the kinetics of monolayer formation, the final equilibrium structure, and the presence of any defects. Large-scale MD simulations have been successfully used to study the structural properties of alkanethiol SAMs, revealing details about tilt angles and phase transitions. lsu.edu A "controlled" MD approach has also been used to simulate the assembly of peptide nanotubes. nih.gov

While specific MD simulation data for "Benzenethiol, 4-(phenylethynyl)-" is not available, the methodology is well-established. Such simulations would provide valuable insights into the packing density, tilt angle distribution, and the role of the phenylethynyl group in directing the self-assembly process.

Advanced Computational Models for Charge Transport

Understanding the charge transport through a single molecule of "Benzenethiol, 4-(phenylethynyl)-" is a key objective for its potential use in molecular electronics. Advanced computational models, particularly those based on the combination of Non-Equilibrium Green's Function (NEGF) formalism with DFT (NEGF-DFT), are the state-of-the-art for simulating charge transport in molecular junctions. researchgate.nete-journals.inquantumatk.comnih.gov

The NEGF-DFT method allows for the calculation of the transmission spectrum of a molecule connected between two electrodes, from which the current-voltage (I-V) characteristics can be derived. The transmission spectrum reveals the energy-dependent probability of an electron passing through the molecule. Peaks in the transmission spectrum often correspond to the molecular orbitals that participate in the transport process. For molecules like "Benzenethiol, 4-(phenylethynyl)-", the transport is typically dominated by either HOMO- or LUMO-mediated tunneling. Studies on related molecules have shown that the alignment of the frontier orbitals with the Fermi level of the electrodes is a critical determinant of the conductance. nih.gov

Furthermore, computational models can investigate more complex transport phenomena, such as thermally assisted polaron tunneling, which has been observed in longer molecular wires. nih.govresearchgate.net These models can help to elucidate the mechanism of charge transport and guide the design of molecules with desired electronic properties.

Applications in Molecular and Organic Electronics

Integration into Molecular Electronic Devices

The ability to manipulate individual or small groups of molecules as electronic components is a central goal of molecular electronics. Compounds like 4-(phenylethynyl)benzenethiol and its derivatives are instrumental in this field due to their predictable self-assembly and defined electronic properties.

Oligo(phenyleneethynylene)s (OPEs), the class of molecules to which 4-(phenylethynyl)benzenethiol belongs, are considered prototypes for molecular wires. nih.gov These rigid-rod molecules can form conductive pathways, bridging the gap between nanoscale components. The core concept involves capping the OPE with a thiol group at one end, which allows it to be chemically bonded (grafted) as a self-assembled monolayer (SAM) onto a gold electrode. nih.gov This precise arrangement enables the study of charge transport through the molecule. Syntheses have been developed for various oligo(phenylene ethynylene)s with terminal groups that act as protected "alligator clips" to function as interconnects between metallic probes. aau.dk While longer OPEs can suffer from poor solubility, this can be addressed by adding alkyl side chains, although this may interfere with the formation of a densely packed monolayer. aau.dk

Table 1: Key Features of Phenylethynyl-based Molecular Wires

Feature Description Relevance
Backbone Rigid oligo(phenyleneethynylene) structure. Provides a defined, conjugated pathway for electron flow.
Terminus Thiol (-SH) or protected thioacetyl group. Acts as a chemical anchor ("alligator clip") to bind to metal electrodes (e.g., gold). nih.govaau.dk
Assembly Forms self-assembled monolayers (SAMs). Allows for the creation of ordered, high-density molecular layers on surfaces. nih.gov

| Function | Conductive interconnect. | Can bridge nanoscale components, enabling the flow of current. aau.dk |

Research has demonstrated the fabrication of molecular device arrays using derivatives of 4-(phenylethynyl)benzenethiol. In these devices, molecules are inserted into nano-scale via holes etched into a silicon nitride or oxide layer, creating a simple vertical metal-molecule-metal (MMM) junction. nih.gov A self-assembly process is used to place the molecules within these nanopores. nih.gov For instance, a derivative, 4-[4-(3,5-Dimethyl-phenylethynyl)-3-nitro-phenylethynyl]-benzenethiol, was successfully used to create such arrays. researchgate.net The addition of dimethyl groups was intended to prevent the penetration of the top metal electrode into the molecular layer, reducing the incidence of short circuits. researchgate.net This fabrication method allows for the rapid screening of different molecules for their electronic properties. researchgate.net

The same nanosized molecular array devices have been shown to exhibit diode-like current-voltage (I-V) characteristics. nih.govresearchgate.netresearchgate.net This rectifying behavior is a fundamental property for creating more complex electronic components. By arranging these molecular diodes, it is possible to construct logic gates. Researchers have successfully implemented an OR logic gate using a 3x3 array of devices containing a phenylethynyl thiol derivative. nih.govresearchgate.net The ability to create electronically configurable logic gates from these molecules is a significant step toward molecular computing. researchgate.net The simplicity of the fabrication process could make the production of such logic gates inexpensive. researchgate.net

Potential in Organic Semiconductors and Light-Emitting Devices

Organic semiconductors are foundational to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govnih.gov These materials offer advantages such as mechanical flexibility, low-cost processing, and light weight. nih.govresearchgate.net Compounds with extended π-conjugated systems, like 4-(phenylethynyl)benzenethiol, are promising candidates for use in organic electronics. researchgate.net The electrical conductivity of such organic materials often increases with temperature, a typical characteristic of semiconductors. nih.govresearchgate.net While specific studies on 4-(phenylethynyl)benzenethiol in OLEDs are not detailed, related molecules with similar structures are being explored for their potential in these applications, suggesting a promising avenue for future research. nih.govresearchgate.net

Interfacial Engineering for Microelectronic Contacts

The interface between a metal electrode and an organic molecule is critical to the performance of any molecular electronic device. The thiol group of 4-(phenylethynyl)benzenethiol is key to engineering this interface. By forming a self-assembled monolayer on a gold surface, these molecules create a well-defined and ordered connection. nih.gov This control over the metal-organic interface is crucial for ensuring reliable and reproducible electronic behavior. nih.gov The ability of the thiol to form a strong, covalent-like bond with the gold electrode stabilizes the junction and facilitates efficient charge injection and transport between the metal and the molecular wire.

Supramolecular Architectures for Electronic Applications

Beyond single molecules, there is great interest in creating complex supramolecular architectures where different types of molecules are assembled to perform a specific function. nih.gov The co-deposition of molecules with complementary electronic properties (i.e., electron donors and acceptors) can enhance the functionality of the resulting assembly. nih.gov For example, systems can be designed where one molecular species transfers an electron to another, a fundamental process in organic solar cells and other electronic devices. nih.gov The phenylethynyl framework provides a rigid scaffold upon which these complex architectures can be built, and the terminal thiol group allows for precise positioning on a substrate, making it a valuable building block for next-generation supramolecular electronics. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(phenylethynyl)benzenethiol, and how is the product characterized?

  • Methodological Answer : The compound is synthesized via Pd-catalyzed coupling reactions. For example, 2-iodothiophenol reacts with phenylacetylene under catalytic conditions (e.g., Pd(PPh₃)₄/CuI) to form 2-(phenylethynyl)benzenethiol. Reaction progress is monitored via GC/MS, where the intermediate is detected at ~3 hours . Characterization involves mass spectrometry (exact mass: 352.0668534) and structural analysis (e.g., NMR, FTIR) to confirm the ethynyl and thiol moieties .

Q. How is the self-assembled monolayer (SAM) structure of 4-(phenylethynyl)benzenethiol on Au(111) experimentally characterized?

  • Methodological Answer : SAM formation is studied using scanning tunneling microscopy (STM) and density functional theory (DFT). The molecule adsorbs dissociatively via the sulfur atom, forming a benzenethiolate species. Structural order is assessed through surface periodicity patterns (e.g., (2√3×√3) herringbone vs. disordered phases). Conflicting reports exist: Dhirani et al. observed ordered SAMs for oligo(phenylethynyl) derivatives, while Wan et al. reported ordered monolayers for simpler benzenethiols .

Q. What safety protocols are recommended for handling 4-(phenylethynyl)benzenethiol in laboratory settings?

  • Methodological Answer : Due to the reactive thiol group, use inert atmospheres (N₂/Ar) and avoid exposure to oxidizing agents. Toxicity data for benzenethiol derivatives suggest handling in fume hoods with PPE (gloves, goggles). Refer to provisional toxicity values (e.g., EPA PPRTVs) for exposure limits and disposal guidelines .

Advanced Research Questions

Q. How can contradictions in SAM structural ordering (ordered vs. disordered) on Au(111) be resolved?

  • Methodological Answer : Discrepancies arise from experimental variables:

  • Chain length : Oligo(phenylethynyl) derivatives with extended π-systems (e.g., three benzene rings) exhibit higher order due to van der Waals interactions between aromatic groups .
  • Surface coverage : Full coverage (θ = 0.33 ML) favors ordered phases, while partial coverage leads to disorder.
  • Characterization techniques : STM and DFT simulations must account for tilt angles (15–30° from surface normal) and adsorption sites (e.g., atop vs. bridge sites) .
    • Table 1 : Summary of SAM Structural Studies
StudyMoleculeSurface SymmetryOrdering Mechanism
Dhirani et al. Oligo(phenylethynyl)benzenethiol(2√3×√3)van der Waals interactions
Wan et al. Benzenethiol(√3×√3)Electrostatic stabilization

Q. What electrochemical techniques are used to study 4-(phenylethynyl)benzenethiol monolayers in biosensor applications?

  • Methodological Answer : Square wave voltammetry (SWV) and cyclic voltammetry (CV) are employed to monitor redox behavior. For example, nitro groups in 4-((4-nitrophenyl)ethynyl)benzenethiol are electrochemically reduced to hydroxylamines, enabling immunosensor design. Key parameters:

  • Electrode modification : Gold electrodes functionalized with SAMs (e.g., 4-(phenylethynyl)benzenethiol) exhibit enhanced electron transfer kinetics .
  • pH dependence : Reduction peaks shift with pH (Nernstian behavior), confirming proton-coupled electron transfer .

Q. How does DFT modeling predict the adsorption energetics and electronic properties of 4-(phenylethynyl)benzenethiol on metal surfaces?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G**) evaluate adsorption energies, charge transfer, and molecular orientation. For Au(111):

  • Adsorption energy : −1.8 eV per molecule, driven by S–Au bonds.
  • Electronic structure : The ethynyl group enhances conductivity, with HOMO-LUMO gaps ~3.2 eV .
  • Long-range interactions : van der Waals corrections (e.g., Grimme’s D3) improve accuracy for π-stacked systems .

Q. What mechanistic insights exist for the Pd-catalyzed synthesis of 4-(phenylethynyl)benzenethiol derivatives?

  • Methodological Answer : Radical trapping experiments (e.g., TEMPO addition) exclude radical intermediates. The reaction proceeds via oxidative addition of 2-iodothiophenol to Pd(0), followed by alkyne insertion and reductive elimination. Key evidence:

  • Intermediate detection : 2-(phenylethynyl)benzenethiol is identified via GC/MS .
  • Catalyst optimization : Pd(PPh₃)₄/CuI systems yield >80% efficiency in anhydrous THF .

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